5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSVDOEFJRRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the 4-chlorophenylsulfonylmethyl group: This step often involves sulfonylation reactions where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.
Attachment of the 4-isopropoxyphenyl group: This can be done through etherification reactions, where an isopropoxyphenol derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Substitution Reactions at Sulfonyl Group
The sulfonylmethyl group (-SO₂CH₂-) participates in nucleophilic substitution under basic conditions:
Cyclization and Ring-Opening Reactions
The 1,2,4-oxadiazole core undergoes ring modifications under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings | Source |
|---|---|---|---|---|
| Thiourea-mediated ring conversion | Thiourea/THF (reflux) | 1,3,4-thiadiazole derivatives | 45-62% conversion | Complete ring transformation confirmed by ¹³C NMR |
| Oxidative annulation | DMAP/O₂, CH₃CN (70°C) | 2-imino-1,3,4-oxadiazolines | 71-89% | Aerobic conditions critical for imine formation |
| Maleate cycloaddition | Maleates/NaHCO₃ | 1,2,4-oxadiazin-5-ones | 67% | Regioselective formation at position 6 |
Electrophilic Aromatic Substitution
The 4-isopropoxyphenyl group undergoes directed electrophilic substitution:
Nucleophilic Additions
The electron-deficient oxadiazole ring participates in nucleophilic attacks:
| Nucleophile | Conditions | Products | Stereochemical Outcome | Source |
|---|---|---|---|---|
| Grignard reagents | Et₂O, -78°C |
Scientific Research Applications
Biological Activities
Research indicates that compounds in the oxadiazole family, including 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole, exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. A notable study highlighted that certain oxadiazole derivatives exhibited IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .
-
Neuroprotective Effects :
- Recent investigations into related oxadiazole compounds have revealed their potential in treating neurodegenerative diseases such as Alzheimer’s disease. One study reported that specific derivatives showed dual potency in inhibiting glycogen synthase kinase 3β (GSK-3β) and exhibited neuroprotective effects by reducing reactive oxygen species (ROS) levels in neuronal cells .
-
Antimicrobial Properties :
- The sulfonamide group present in the structure has been associated with antimicrobial activity. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the chlorophenyl sulfonyl and isopropoxyphenyl groups onto the oxadiazole core. The unique structural features enhance its reactivity and biological interactions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Contains a thiadiazole instead of oxadiazole | Antiviral and antibacterial properties |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | Methoxy group instead of isopropoxy | Moderate anticancer activity |
| 5-(Phenylethynyl)-1,3,4-oxadiazole | Ethynyl substitution at position five | Exhibits cytotoxic effects on cancer cells |
Case Studies
Several studies have documented the efficacy of oxadiazole derivatives in various therapeutic contexts:
- Cancer Research : In a study focused on novel 1,2,4-oxadiazole derivatives, compounds were evaluated for their anticancer properties against human colon cancer cell lines (HCT-116). Results indicated that some derivatives exhibited higher potency than traditional agents like 5-fluorouracil .
- Neurodegenerative Disease Models : In vivo experiments involving scopolamine-induced mouse models demonstrated that certain oxadiazole derivatives improved cognitive functions and reduced biomarkers associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
The 1,2,4-oxadiazole scaffold is widely studied for its stability and versatility. Key comparisons include:
Key Observations:
Heterocyclic Analogues with Different Cores
Compounds with triazole, triazine, or fused-ring systems exhibit distinct electronic and steric profiles:
Key Observations:
- Triazoles () and triazines () exhibit higher nitrogen content, enabling stronger hydrogen-bonding interactions compared to oxadiazoles.
- The methyl sulfonyl group in ’s triazine highlights the pharmacological relevance of sulfonyl moieties, suggesting the target compound may also target COX-2 or similar enzymes.
Biological Activity
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 401.89 g/mol
- CAS Number : 338412-34-3
Biological Activity Overview
Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been investigated for its potential as an anticancer agent, anti-inflammatory drug, and more.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that certain oxadiazoles possess moderate activity against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values ranging from 50 to 100 µM .
- Case Study : A derivative similar to the compound was shown to inhibit cell proliferation in HeLa cells (human cervical cancer) with an IC50 value of approximately 92.4 µM across a panel of eleven different cancer cell lines .
Anti-inflammatory Effects
Oxadiazoles have also been reported to exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro tests have demonstrated effectiveness against various bacterial strains, indicating a possible role as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxicity.
Table 1: Biological Activities of Oxadiazole Derivatives
Q & A
Q. Advanced Research Focus
- In Vitro Models :
- Antimicrobial Assays : Use standardized microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) < 50 µg/mL indicate promising activity .
- Cytotoxicity Screening : Employ brine shrimp (Artemia salina) lethality assays (LC < 100 µg/mL suggests toxicity) or mammalian cell lines (e.g., HeLa) with MTT assays .
- In Vivo Models : For anti-inflammatory or anticancer hypotheses, use murine models (e.g., xenografts) with pharmacokinetic profiling to assess bioavailability.
Addressing Data Contradictions :
How can structure-activity relationship (SAR) studies guide the design of 1,2,4-oxadiazole derivatives with enhanced bioactivity?
Advanced Research Focus
Key SAR insights from analogous compounds:
- Sulfonyl Group : Enhances electrophilicity and membrane penetration. Derivatives with electron-withdrawing substituents (e.g., 4-Cl) show improved antimicrobial potency .
- Aryl Substituents : Bulky groups at C-3 (e.g., 4-isopropoxyphenyl) increase steric hindrance, potentially reducing off-target interactions.
- Oxadiazole Core : Modifying the heterocycle to 1,3,4-oxadiazole or adding fused rings (e.g., triazolo-oxadiazoles) can alter target selectivity .
Methodology : - Computational Docking : Use AutoDock Vina to predict binding affinities to targets like GSK-3β or HIF-1α .
- Fragment-Based Design : Replace the isopropoxy group with bioisosteres (e.g., morpholine) to improve solubility without compromising activity .
What analytical strategies can resolve conflicting data in the stability profiling of 1,2,4-oxadiazole derivatives under physiological conditions?
Q. Advanced Research Focus
- For Hydrolytic Degradation :
- For Photodegradation :
- Mitigation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
